molecular formula C20H17NO6 B6523796 ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate CAS No. 477556-47-1

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate

Cat. No. B6523796
CAS RN: 477556-47-1
M. Wt: 367.4 g/mol
InChI Key: GCHLXIYAFOBDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (ethyl 3-DBF-2-carboxylate) is a chemical compound that has been studied for a variety of scientific and medical applications. It is a member of the benzodioxine family, which is a group of compounds that contain a benzene ring with two oxygen atoms attached to it. Ethyl 3-DBF-2-carboxylate has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in laboratory experiments to study the effects of various drugs on cells and tissues.

Scientific Research Applications

Ethyl 3-DBF-2-carboxylate has been used in a variety of scientific research applications. It has been studied for its anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. In addition, it has been used to study the effects of various drugs on cells and tissues in laboratory experiments. It has also been studied for its potential anti-cancer effects in cell culture and animal models.

Mechanism of Action

The exact mechanism of action of ethyl 3-DBF-2-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is thought to have anti-oxidant effects, which may help to reduce oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Ethyl 3-DBF-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to have anti-oxidant effects, which may help to reduce oxidative damage to cells and tissues. It has also been shown to have anti-cancer effects in cell culture and animal models.

Advantages and Limitations for Lab Experiments

Ethyl 3-DBF-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it has been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in the experiment, which could affect the results.

Future Directions

There are several possible future directions for research on ethyl 3-DBF-2-carboxylate. One potential direction is to further study its mechanism of action, in order to better understand how it works and to identify potential new applications for it. Another potential direction is to study its effects on different cell types and tissues in order to better understand its potential therapeutic effects. Additionally, further research could be done to develop new synthetic methods for producing ethyl 3-DBF-2-carboxylate, in order to make it more accessible and cost-effective. Finally, further research could be done to study its potential interactions with other drugs, in order to better understand its potential therapeutic effects.

Synthesis Methods

Ethyl 3-DBF-2-carboxylate can be synthesized in several different ways. One method involves the reaction of ethyl 2-chloro-1-benzofuran-2-carboxylate with 3-aminobenzodioxine in the presence of a base. This reaction produces ethyl 3-DBF-2-carboxylate as the main product. Another method involves the reaction of ethyl 2-chloro-1-benzofuran-2-carboxylate with 3-aminobenzodioxine in the presence of an acid. This reaction produces ethyl 3-DBF-2-carboxylate as the main product, along with several other minor products.

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(13-5-3-4-6-14(13)27-18)21-19(22)12-7-8-15-16(11-12)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHLXIYAFOBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.